molecular formula C12H15NO3 B12121348 3-phenyl-2-(propanoylamino)propanoic Acid CAS No. 6298-04-0

3-phenyl-2-(propanoylamino)propanoic Acid

Cat. No.: B12121348
CAS No.: 6298-04-0
M. Wt: 221.25 g/mol
InChI Key: VLDRFXZMCZDDPJ-UHFFFAOYSA-N
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Description

3-phenyl-2-(propanoylamino)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a phenyl group attached to a propanoic acid backbone, with an additional propanoylamino group. It is a white crystalline solid with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-(propanoylamino)propanoic acid can be achieved through several methods. One common approach involves the reaction of phenylpropanoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the propanoyl group is introduced to the amino group on the propanoic acid backbone.

Another method involves the use of microbial biotransformations. For instance, the biotransformation of 2-methyl cinnamaldehyde using recombinant strains of Saccharomyces cerevisiae can yield optically pure 2-methyl-3-phenylpropanoic acid, which can then be further modified to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-(propanoylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the phenyl ring or the propanoic acid backbone.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

3-phenyl-2-(propanoylamino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-phenyl-2-(propanoylamino)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-phenyl-2-(propanoylamino)propanoic acid can be compared with other phenylpropanoic acids, such as:

    Phenylpropanoic acid: A simpler compound with a phenyl group attached to a propanoic acid backbone.

    Phenylacetic acid: Similar structure but with a shorter carbon chain.

    Cinnamic acid: Contains a phenyl group attached to an unsaturated propanoic acid backbone.

The uniqueness of this compound lies in its additional propanoylamino group, which imparts distinct chemical and biological properties .

Properties

CAS No.

6298-04-0

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

3-phenyl-2-(propanoylamino)propanoic acid

InChI

InChI=1S/C12H15NO3/c1-2-11(14)13-10(12(15)16)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14)(H,15,16)

InChI Key

VLDRFXZMCZDDPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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